tert-Butyl (3-methacrylamidopropyl)carbamate
CAS No.: 219739-79-4
Cat. No.: VC21213607
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219739-79-4 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate |
| Standard InChI | InChI=1S/C12H22N2O3/c1-9(2)10(15)13-7-6-8-14-11(16)17-12(3,4)5/h1,6-8H2,2-5H3,(H,13,15)(H,14,16) |
| Standard InChI Key | QLWQBUVPOLBDCD-UHFFFAOYSA-N |
| SMILES | CC(=C)C(=O)NCCCNC(=O)OC(C)(C)C |
| Canonical SMILES | CC(=C)C(=O)NCCCNC(=O)OC(C)(C)C |
Introduction
tert-Butyl (3-methacrylamidopropyl)carbamate, also known as tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate, is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.315 g/mol . This compound is commonly used as a cross-linking agent in various applications, including polymer synthesis and biological research .
Synthesis and Preparation
The synthesis of tert-butyl (3-methacrylamidopropyl)carbamate typically involves the reaction of tert-butyl carbamate with methacryloyl chloride in the presence of a base. The reaction conditions can be optimized to achieve high yields and purity. For instance, using a suitable solvent like dichloromethane and controlling the temperature can enhance the efficiency of the reaction .
Polymer Synthesis
This compound is used as a cross-linking agent in polymer synthesis. It can be incorporated into polymer chains to enhance their mechanical properties and stability. The methacrylamide group allows for easy polymerization with other monomers, making it useful in the production of cross-linked polymers .
Biological Research
In biological research, tert-butyl (3-methacrylamidopropyl)carbamate can be used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for various chemical modifications, which are essential in the development of new biological materials and reagents .
Research Findings
Recent studies have focused on the applications of this compound in protein and nucleic acid co-immobilization. For example, it can be used to prepare gels for electrophoresis, allowing for the simultaneous immobilization of proteins and nucleic acids. This is beneficial for studying interactions between proteins and DNA .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume